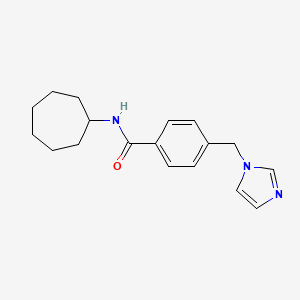
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method, and its properties and effects have been studied in detail. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can cause various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, as well as other enzymes. In vivo studies have shown that it can cause various physiological effects, including changes in heart rate, blood pressure, and respiratory rate. It has also been shown to have insecticidal properties, causing paralysis and death in insects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. It is also relatively easy to synthesize using the optimized method. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its insecticidal properties and potential use as a pesticide. Additionally, further studies are needed to fully understand its mechanism of action and the physiological effects it causes.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of 3-nitro-1H-pyrazole with 4-bromo-3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride to give the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use as a pesticide due to its insecticidal properties. In addition, it has been used in the synthesis of other pyrazole derivatives for various applications.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-6-9(2-3-10(8)13)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJAMJPBOPAJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-(2-furylmethyl)-2-propyn-1-amine](/img/structure/B6006071.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)
![N-(1-{1-[2-(4-fluorophenyl)-1-methylethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6006080.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6006099.png)
![N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B6006106.png)
![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![{3-(2-fluorobenzyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6006117.png)

![1-[3-(2-{[ethyl(4-pyridinylmethyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6006146.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6006151.png)
![[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6006157.png)